Indocarbazostatin D
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Overview
Description
Indocarbazostatin D is a natural product found in Streptomyces with data available.
Scientific Research Applications
Indocarbazostatins in Neurological Research
Indocarbazostatin D, along with its analogs, has been studied for its effects on neurological processes. Specifically, it has been found to inhibit nerve growth factor (NGF)-induced neuronal differentiation in rat pheochromocytoma PC12 cells. Matsuura et al. (2002) and Feng et al. (2004) reported that indocarbazostatins, including this compound, act as inhibitors of NGF-induced neurite outgrowth, revealing a potential application in studying neuronal development and related disorders (Matsuura et al., 2002) (Feng et al., 2004).
Biosynthetic Studies
Research has been conducted to understand the biosynthesis of indocarbazostatins, including this compound. Feng et al. (2005) explored the incorporation of D-[U-13C] glucose and L-[2-13C] tryptophan into indocarbazostatins, providing insights into the molecular pathways involved in their synthesis, which is crucial for potential therapeutic applications (Feng et al., 2005).
Role in Kinase Inhibition and Cancer Research
This compound's relatives, the indolocarbazoles, have been synthesized and evaluated for their kinase inhibitory capabilities. Zhu et al. (2003) found that certain indolocarbazoles are potent inhibitors of cyclin D1-CDK4, a kinase involved in cell cycle regulation, suggesting a potential role in cancer therapy (Zhu et al., 2003).
Combinatorial Biosynthesis in Antitumor Compounds
Salas and Méndez (2009) discussed the application of combinatorial biosynthesis technologies to indolocarbazole clusters, including compounds like this compound, for generating novel antitumor agents. This research demonstrates the flexibility and potential of indocarbazostatins in developing new cancer treatments (Salas & Méndez, 2009).
Properties
Molecular Formula |
C27H20N4O7 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
methyl (15S,16S,18R)-9-amino-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C27H20N4O7/c1-26-27(36,25(35)37-2)9-14(38-26)30-11-6-4-3-5-10(11)15-18-19(24(34)29-23(18)33)17-16-12(7-8-13(32)20(16)28)31(26)22(17)21(15)30/h3-8,14,32,36H,9,28H2,1-2H3,(H,29,33,34)/t14-,26+,27-/m1/s1 |
InChI Key |
DNMMIWFDMTZOGA-SIEABBHJSA-N |
Isomeric SMILES |
C[C@@]12[C@@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8N)O)C(=O)NC6=O)(C(=O)OC)O |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8N)O)C(=O)NC6=O)(C(=O)OC)O |
Synonyms |
indocarbazostatin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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